molecular formula C16H20N2O4 B041336 (S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester CAS No. 170458-98-7

(S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester

Cat. No. B041336
M. Wt: 304.34 g/mol
InChI Key: XFVTYJZJZLTYAQ-MRXNPFEDSA-N
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Description

(S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester is related to the tryptophan family of compounds, which are of significant interest in organic and medicinal chemistry due to their complex structure and biological relevance. The compound is involved in the synthesis of various biologically active molecules, including indole alkaloids and tryptophan derivatives.

Synthesis Analysis

The synthesis of related tryptophan derivatives involves enantiospecific methods and utilizes chiral auxiliaries for high yield and selectivity. For instance, the enantiospecific synthesis of 7-methoxy-D-tryptophan ethyl ester combines the Larock heteroannulation process with a Schöllkopf-based chiral auxiliary, leading to the successful synthesis of several methoxy-substituted sarpagine indole alkaloids (Hao Zhou et al., 2006).

Molecular Structure Analysis

The molecular structure of tryptophan derivatives, including (S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester, features complex ring systems and functional groups that contribute to their reactivity and biological activity. The cyclization reactions and stereochemical outcomes are critical for understanding their molecular architecture and properties.

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including cyclization and alkylation, retaining configuration and enabling the synthesis of alpha-alkylated tryptophan derivatives with high optical purity (G. Bourne et al., 1991). These reactions are fundamental for the preparation of bioactive compounds and further functionalization.

Physical Properties Analysis

The physical properties of (S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester, such as solubility, melting point, and optical rotation, are influenced by its molecular structure. The presence of ethoxycarbonyl and methyl ester groups affects its solubility in organic solvents and its interaction with biological molecules.

Chemical Properties Analysis

Its chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. The ester and ethoxycarbonyl groups, for instance, make it susceptible to hydrolysis and condensation reactions, which are crucial for its transformation into other valuable compounds.

  • Hao Zhou et al., 2006: General approach for the synthesis of 12-methoxy-substituted sarpagine indole alkaloids (source).
  • G. Bourne et al., 1991: Enantiospecific synthesis with amino acids. Part 1. Tryptophan as a chiron for the synthesis of α-substituted tryptophan derivatives (source).

Scientific Research Applications

Enantiospecific Synthesis

One notable application involves the use of this compound in enantiospecific synthesis processes. For instance, it has been used in the synthesis of α-substituted tryptophan derivatives, leveraging tryptophan as a chiron. This method involves cyclization and subsequent reactions to afford optically pure α-alkylated tryptophan derivatives, demonstrating the compound's utility in producing enantiomerically enriched products (Bourne, Crich, Davies, & Horwell, 1991).

Synthesis of Natural Products

Another significant application is in the total synthesis of natural products. For example, it has been used in the synthesis of stephanotic acid methyl ester, a naturally occurring macrocyclic pentapeptide. This synthesis involves key steps such as the formation of an unusual beta-substituted alpha-amino acid through a thioxo-oxazolidine intermediate, demonstrating the compound's role in constructing complex natural product architectures (Bentley, Slawin, & Moody, 2006).

Ozonization and Reduction Reactions

The compound also finds application in ozonization and reduction reactions, where it yields N-(ethoxycarbonyl)-β-amino-α-hydroxy phosphonic esters. This showcases its utility in modifying phosphonic ester compounds, which are important in various chemical syntheses and potential pharmacological agents (Francavilla, Gasperi, Loreto, Tardella, & Bassetti, 2002).

Mass Spectrometry in Peptide Analysis

Moreover, the compound has been used in mass spectrometric analysis of peptides. The ethoxycarbonyl group, in particular, offers advantages over other protecting groups, enhancing the intensity and facilitating the interpretation of fragmentation patterns in mass spectra. This application underscores its importance in analytical chemistry, especially in the structural elucidation of peptides (Kamerling, Heerma, & Vliegenthart, 1968).

Future Directions

The future directions of ester research could involve exploring their wide range of applications in various industries, including the pharmaceutical and cosmetic industries . Additionally, research could focus on developing more efficient synthesis methods and understanding the reactivity and properties of esters .

properties

IUPAC Name

methyl (2R)-2-(ethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-4-22-15(20)18-16(2,14(19)21-3)9-11-10-17-13-8-6-5-7-12(11)13/h5-8,10,17H,4,9H2,1-3H3,(H,18,20)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVTYJZJZLTYAQ-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C)(CC1=CNC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N[C@](C)(CC1=CNC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439378
Record name Methyl N-(ethoxycarbonyl)-alpha-methyl-D-tryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester

CAS RN

170458-98-7
Record name Methyl N-(ethoxycarbonyl)-alpha-methyl-D-tryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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